

# Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fluxapyroxad** is a broad-spectrum pyrazole-carboxamide fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Developed by BASF, it is a potent inhibitor of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[2] This inhibition disrupts the fungal cell's energy supply and the availability of building blocks for essential cellular components, ultimately leading to the cessation of fungal growth, including spore germination, germ tube elongation, and mycelial spread.[1] This document provides a detailed overview of the chemical structure and synthesis of **fluxapyroxad**.

# **Chemical Structure and Properties**

**Fluxapyroxad** is chemically identified as 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1] It is an aromatic amide formed from the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4',5'-trifluorobiphenyl-2-amine.[3][4]

Table 1: Physicochemical and Identification Properties of Fluxapyroxad



Property	Value	Reference
IUPAC Name	3-(difluoromethyl)-1-methyl-N- (3',4',5'-trifluoro[1,1'- biphenyl]-2-yl)-1H-pyrazole-4- carboxamide	[1]
CAS Number	907204-31-3	[1][3]
Molecular Formula	C18H12F5N3O	[1]
Molecular Weight	381.31 g/mol	[5]
Melting Point	156.8 °C	[5]
Solubility in DMSO	27.50 mg/mL (72.12 mM)	[6]

## Synthesis of Fluxapyroxad

The synthesis of **fluxapyroxad** is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The primary intermediates are:

- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3',4',5'-trifluorobiphenyl-2-amine

The final step is the amidation of the aniline intermediate with the pyrazole carboxylic acid (or its acid chloride derivative).[7]



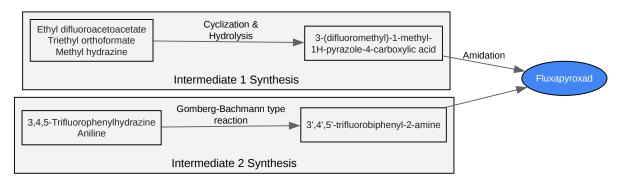


Figure 1: Overall Synthesis Pathway of Fluxapyroxad

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Figure 1: Overall Synthesis Pathway of Fluxapyroxad

### **Experimental Protocols**

1. Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common synthesis route for this key intermediate involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis.[8] Alternative methods have also been developed to optimize large-scale production.[9][10]

- Step 1: Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride.
- Step 2: Cyclization: The product from the previous step is then treated with methyl hydrazine to form the pyrazole ring. This reaction may produce isomeric products.
- Step 3: Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[8]
- 2. Synthesis of 3',4',5'-trifluorobiphenyl-2-amine



This aniline derivative can be synthesized via a manganese dioxide-mediated Gomberg-Bachmann type reaction.[7][11]

- Reaction: A solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol) in acetonitrile (2 mL) is added dropwise to a suspension of aniline (18.0 mmol) and manganese dioxide (4.50 mmol) in acetonitrile (5 mL) with stirring.
- Work-up: After the reaction is complete, the mixture is filtered through celite and washed with ethyl acetate. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel (hexane/EtOAc = 10:1 → 4:1) to yield 3',4',5'-trifluorobiphenyl-2-amine.[11]

#### 3. Final Amidation to **Fluxapyroxad**

The final step involves the formation of an amide bond between the two key intermediates.[11]

- Activation of the Carboxylic Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  is typically converted to its more reactive acid chloride derivative, 3-difluoromethyl-1-methyl1H-pyrazole-4-carbonyl chloride, using a chlorinating agent like thionyl chloride.[12]
- Amidation Reaction: A solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol) in toluene (300 μL) is added dropwise to a solution of 3',4',5'-trifluorobiphenyl-2amine at 55 °C and stirred.
- Work-up and Purification: Upon completion, the reaction mixture is heated to 70°C and washed with 2N HCl, saturated sodium bicarbonate solution, and water. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (hexane/EtOAc = 2:1) to obtain fluxapyroxad.[11]

# Mode of Action: Inhibition of Succinate Dehydrogenase

**Fluxapyroxad**'s fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[2] By blocking SDH, **fluxapyroxad** disrupts cellular respiration and energy production in fungi.



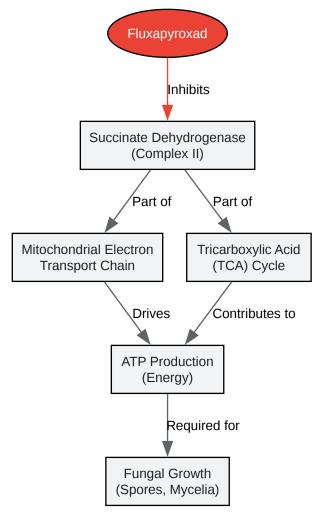


Figure 2: Fluxapyroxad's Mode of Action

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Figure 2: Fluxapyroxad's Mode of Action

### Conclusion

**Fluxapyroxad** is a highly effective SDHI fungicide with a well-defined chemical structure and a synthetic pathway that relies on the coupling of two key intermediates. Its mode of action, through the potent inhibition of succinate dehydrogenase, provides broad-spectrum control of various fungal pathogens in a wide range of crops. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.



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